Cas no 2716849-34-0 (cis-3,7-Diaza-bicyclo[4.2.0]octane-3-carboxylic acid tert-butyl ester tosylate)
![cis-3,7-Diaza-bicyclo[4.2.0]octane-3-carboxylic acid tert-butyl ester tosylate structure](https://ko.kuujia.com/scimg/cas/2716849-34-0x500.png)
2716849-34-0 structure
상품 이름:cis-3,7-Diaza-bicyclo[4.2.0]octane-3-carboxylic acid tert-butyl ester tosylate
CAS 번호:2716849-34-0
MF:C18H28N2O5S
메가와트:384.49
MDL:MFCD32862704
CID:5088356
cis-3,7-Diaza-bicyclo[4.2.0]octane-3-carboxylic acid tert-butyl ester tosylate 화학적 및 물리적 성질
이름 및 식별자
-
- cis-3,7-Diaza-bicyclo[4.2.0]octane-3-carboxylic acid tert-butyl ester Tosylate
- cis-3,7-Diaza-bicyclo[4.2.0]octane-3-carboxylic acid tert-butyl ester tosylate
-
- MDL: MFCD32862704
- 인치: 1S/C11H20N2O2.C7H8O3S/c1-11(2,3)15-10(14)13-5-4-9-8(7-13)6-12-9;1-6-2-4-7(5-3-6)11(8,9)10/h8-9,12H,4-7H2,1-3H3;2-5H,1H3,(H,8,9,10)/t8-,9+;/m0./s1
- InChIKey: RKWDPLCQVDEMLU-OULXEKPRSA-N
- 미소: N1(C(=O)OC(C)(C)C)CC[C@H]2NC[C@H]2C1.C1(S(O)(=O)=O)=CC=C(C)C=C1
cis-3,7-Diaza-bicyclo[4.2.0]octane-3-carboxylic acid tert-butyl ester tosylate 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1130019-500mg |
cis-3,7-Diaza-bicyclo[4.2.0]octane-3-carboxylic acid tert-butyl ester tosylate |
2716849-34-0 | 95% | 500mg |
$985 | 2024-07-28 | |
eNovation Chemicals LLC | Y1130019-5g |
cis-3,7-Diaza-bicyclo[4.2.0]octane-3-carboxylic acid tert-butyl ester tosylate |
2716849-34-0 | 95% | 5g |
$5595 | 2024-07-28 | |
eNovation Chemicals LLC | Y1130019-1g |
cis-3,7-Diaza-bicyclo[4.2.0]octane-3-carboxylic acid tert-butyl ester tosylate |
2716849-34-0 | 95% | 1g |
$1545 | 2025-02-19 | |
eNovation Chemicals LLC | Y1130019-50mg |
cis-3,7-Diaza-bicyclo[4.2.0]octane-3-carboxylic acid tert-butyl ester tosylate |
2716849-34-0 | 95% | 50mg |
$455 | 2025-02-19 | |
eNovation Chemicals LLC | Y1130019-50mg |
cis-3,7-Diaza-bicyclo[4.2.0]octane-3-carboxylic acid tert-butyl ester tosylate |
2716849-34-0 | 95% | 50mg |
$455 | 2025-02-26 | |
eNovation Chemicals LLC | Y1130019-5g |
cis-3,7-Diaza-bicyclo[4.2.0]octane-3-carboxylic acid tert-butyl ester tosylate |
2716849-34-0 | 95% | 5g |
$5595 | 2025-02-19 | |
eNovation Chemicals LLC | Y1130019-1g |
cis-3,7-Diaza-bicyclo[4.2.0]octane-3-carboxylic acid tert-butyl ester tosylate |
2716849-34-0 | 95% | 1g |
$1545 | 2025-02-26 | |
eNovation Chemicals LLC | Y1130019-250mg |
cis-3,7-Diaza-bicyclo[4.2.0]octane-3-carboxylic acid tert-butyl ester tosylate |
2716849-34-0 | 95% | 250mg |
$665 | 2025-02-26 | |
eNovation Chemicals LLC | Y1130019-500mg |
cis-3,7-Diaza-bicyclo[4.2.0]octane-3-carboxylic acid tert-butyl ester tosylate |
2716849-34-0 | 95% | 500mg |
$985 | 2025-02-26 | |
eNovation Chemicals LLC | Y1130019-1g |
cis-3,7-Diaza-bicyclo[4.2.0]octane-3-carboxylic acid tert-butyl ester tosylate |
2716849-34-0 | 95% | 1g |
$1545 | 2024-07-28 |
cis-3,7-Diaza-bicyclo[4.2.0]octane-3-carboxylic acid tert-butyl ester tosylate 관련 문헌
-
1. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
2. Book reviews
-
Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
2716849-34-0 (cis-3,7-Diaza-bicyclo[4.2.0]octane-3-carboxylic acid tert-butyl ester tosylate) 관련 제품
- 2034437-27-7(N-({[2,2'-bifuran]-5-yl}methyl)-2-cyclopropylacetamide)
- 1152832-88-6((2,3-difluorophenyl)methyl(2-methylpropyl)amine)
- 2172114-48-4(2-(1-amino-4-methylcycloheptyl)acetamide)
- 1416440-10-2(Tert-butyl (6-(azetidin-3-ylmethyl)pyridin-2-YL)carbamate)
- 2229383-69-9(methyl 2-1-(4-{(tert-butoxy)carbonylamino}-2-fluorophenyl)cyclopropyl-2-hydroxyacetate)
- 2060039-61-2(5,6-dimethyl-1,2-benzoxazol-3-ol)
- 1598285-17-6(1-amino-5-methoxypentan-2-ol)
- 1005304-29-9(2-{5-ethoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(4-methoxyphenyl)acetamide)
- 1804104-12-8(3-Nitro-2-propionyltoluene)
- 2034593-33-2(1-(3,4-difluorobenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine)
추천 공급업체
pengshengyue
골드 회원
중국 공급자
대량

Hubei Tianan Hongtai Biotechnology Co.,Ltd
골드 회원
중국 공급자
대량

PRIBOLAB PTE.LTD
골드 회원
중국 공급자
시약

Xiamen PinR Bio-tech Co., Ltd.
골드 회원
중국 공급자
대량

Taizhou Jiayin Chemical Co., Ltd
골드 회원
중국 공급자
대량
